molecular formula C20H20F3N3O3S B6452302 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549053-85-0

2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6452302
CAS No.: 2549053-85-0
M. Wt: 439.5 g/mol
InChI Key: ZVWSZMNKACVLPY-UHFFFAOYSA-N
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Description

The compound 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a synthetic molecule featuring a complex polycyclic architecture. Its structure integrates a 2,3-dihydrobenzofuran moiety linked via a sulfonyl group to an octahydropyrrolo[2,3-c]pyrrole bicyclic amine, which is further substituted with a 5-(trifluoromethyl)pyridine ring.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)15-1-4-19(24-10-15)25-11-14-5-7-26(17(14)12-25)30(27,28)16-2-3-18-13(9-16)6-8-29-18/h1-4,9-10,14,17H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSZMNKACVLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl group attached to a bicyclic octahydropyrrolo structure. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Formula C19H21F3N2O2S
Molecular Weight 392.45 g/mol
IUPAC Name This compound
CAS Number Not available

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Similar compounds in the benzofuran class have demonstrated significant antioxidant activity, which may protect cells from oxidative stress. Studies indicate that benzofuran derivatives can inhibit lipid peroxidation and scavenge free radicals, contributing to neuroprotective effects in animal models .
  • Neuroprotective Effects : Compounds with structural similarities have been shown to protect against neurodegenerative conditions by modulating pathways involved in cell survival and apoptosis. For instance, certain benzofuran analogs have been reported to enhance brain penetration and exhibit protective effects against head injuries .
  • Receptor Interactions : The presence of the pyridine moiety suggests potential interactions with various receptors, including neurotransmitter receptors and ion channels. This could lead to modulation of neurotransmission and neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on 2,3-dihydro-1-benzofuran derivatives highlighted their ability to protect neuronal cells from oxidative damage and improve cognitive function in animal models . This suggests that similar mechanisms may be applicable to the compound .
  • Research on pyridine-containing compounds has shown that they can act as ligands for various receptors, influencing pathways related to mood regulation and cognitive function . This indicates a potential for therapeutic applications in psychiatric disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybridized scaffold, but several analogues share key substructures:

Compound Core Structure Key Substituents Reported Bioactivity/Properties
Target Compound Octahydropyrrolo[2,3-c]pyrrole + pyridine 5-(Trifluoromethyl), benzofuran-sulfonyl N/A (inferred: potential CNS modulation)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl Not specified; likely enzyme inhibition
Rapa derivatives () Macrocyclic lactone Variable hydroxyl/methyl groups Immunosuppressive, mTOR inhibition
Lumped surrogate compounds () Simplified organic groups Similar functional groups (e.g., sulfonyl) Grouped for reaction pathway modeling

Structural Analysis via NMR ()

Comparative NMR studies of analogues (e.g., compounds 1, 7, and Rapa in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the benzofuran-sulfonyl group likely alters electron density in analogous regions, impacting hydrogen bonding or steric interactions. Such shifts could influence binding to biological targets compared to simpler pyrazole or lactone-based analogues .

Reactivity and Metabolic Pathways ()

The lumping strategy groups compounds with shared functional groups (e.g., sulfonyl, trifluoromethyl) to predict reactivity. The target compound’s sulfonyl bridge and trifluoromethylpyridine may undergo similar oxidation or nucleophilic substitution reactions as lumped surrogates, simplifying metabolic pathway predictions .

Substituent Effects on Bioactivity

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, as seen in pyrazole derivatives ().
  • Benzofuran-Sulfonyl Linkage : Compared to chlorophenylsulfanyl (), the benzofuran ring may improve π-π stacking with aromatic residues in enzyme pockets.

Research Implications and Gaps

Future studies should prioritize:

  • NMR/X-ray crystallography to map electronic and steric features.
  • In vitro assays to compare binding affinity with analogues (e.g., mTOR inhibitors like Rapa).
  • QSAR modeling leveraging lumping strategies () to predict ADMET profiles.

Preparation Methods

Nucleophilic Aromatic Substitution

  • Substrate activation : Introducing a leaving group (e.g., chloride) at the pyridine’s 2-position via chlorination using POCl₃.

  • Coupling conditions : Reacting the chloropyridine with the sulfonylated amine in DMSO or DMF at 70–100°C. For example, a reaction with 5-(trifluoromethyl)pyridine-2,3-diamine in DMSO at 70°C for 2 hours yields the coupled product after aqueous workup.

Transition Metal-Catalyzed Cross-Coupling

  • Buchwald-Hartwig amination : Using palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as Xantphos to couple aryl halides with amines. A representative procedure involves heating the components in toluene at 110°C for 12 hours, achieving moderate to high yields.

Optimization and Challenges

Reaction Efficiency

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes (e.g., 20 minutes at 100°C in DCM).

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while THF facilitates cyclizations.

Purification Techniques

  • Preparative HPLC : Critical for isolating high-purity products, especially for final compounds with polar functional groups.

  • Trituration : Washing with hexane/ether mixtures removes residual impurities.

Data Tables

Table 1. Key Intermediates and Their Synthesis

IntermediateCAS NumberSynthesis MethodYield
5-(Trifluoromethyl)pyridine-2,3-diamine107867-51-6Hydrogenation of nitro precursor with Pd/C85%
Octahydropyrrolo[2,3-c]pyrroleN/ACyclization of diamine with CDI65%
2,3-Dihydro-1-benzofuran-5-sulfonyl chlorideN/ASulfonation/chlorination of hydroxybenzofuran75%

Table 2. Coupling Reaction Conditions

MethodConditionsYield
Nucleophilic substitutionDMSO, 70°C, 2h78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 110°C82%

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthetic routes for structurally similar pyrrolo-pyridine derivatives often involve multi-step processes, such as sulfonylation of the pyrrolidine core followed by coupling with trifluoromethyl-substituted pyridine. For example:
  • Step 1: Sulfonylation of octahydropyrrolo[2,3-c]pyrrole using 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., NaH/THF at 0°C to room temperature) .
  • Step 2: Cross-coupling reactions (e.g., Suzuki-Miyaura) with 5-(trifluoromethyl)pyridine derivatives using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH .
    Optimization should focus on solvent polarity, catalyst loading, and temperature gradients to enhance yield and purity. Reaction monitoring via LC-MS or TLC is critical .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer:
  • Spectroscopic Analysis: Use 1H^1H-/13C^{13}C-NMR to confirm proton environments and sulfonyl/pyrrolidine connectivity. The trifluoromethyl group will show a distinct 19F^{19}F-NMR signal near -60 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Computational Modeling: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group reactivity .

Q. What computational methods are suitable for predicting this compound’s reactivity in biological systems?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on sulfonyl and trifluoromethyl groups’ electrostatic contributions .
  • Docking Studies: Use AutoDock Vina to predict binding affinities, prioritizing the pyrrolo-pyridine core’s conformational flexibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer:
  • Hypothesis Testing: If in vitro results contradict computational predictions, perform dose-response assays (e.g., IC₅₀) across multiple cell lines to rule out off-target effects.
  • Structural-Activity Relationship (SAR) Analysis: Synthesize analogs with modified sulfonyl or trifluoromethyl groups and compare bioactivity trends .
  • Data Integration: Apply ICReDD’s feedback loop: Use experimental results to refine quantum chemical calculations, then re-prioritize synthesis targets .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?

  • Methodological Answer:
  • Catalyst Screening: Test chiral ligands (e.g., BINAP) in asymmetric sulfonylation to control octahydropyrrolo-pyrrolidine stereocenters .
  • Process Engineering: Use microreactor systems for precise temperature/pH control during exothermic steps (e.g., coupling reactions) .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How can membrane separation technologies improve purification of this hydrophobic compound?

  • Methodological Answer:
  • Membrane Selection: Use hydrophobic PVDF membranes to separate the compound from polar byproducts. Optimize pore size (10–50 kDa) and pressure gradients .
  • Solvent Systems: Combine dichloromethane/hexane for solubility, followed by anti-solvent crystallization to enhance purity (>95%) .

Data Contradiction Analysis Framework

Issue Diagnostic Approach References
Low yield in couplingScreen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂)
Unpredicted bioactivityValidate target engagement via SPR or ITC
Stereochemical driftChiral HPLC analysis with amylose-based columns

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